BenchChemオンラインストアへようこそ!

benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

Protecting group orthogonality Solid-phase peptide synthesis Kinase inhibitor synthesis

Benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS 1440526-45-3) is a heterocyclic building block featuring a pyrrolo[3,4-d]pyrimidine core with a 2-amino substituent and a benzyl carbamate (Cbz) protecting group at the 6-position. This scaffold is widely employed in medicinal chemistry as a key intermediate for kinase inhibitor programs, particularly those targeting CDK, HSP90, and ERK families.

Molecular Formula C14H14N4O2
Molecular Weight 270.29 g/mol
Cat. No. B11850477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Molecular FormulaC14H14N4O2
Molecular Weight270.29 g/mol
Structural Identifiers
SMILESC1C2=CN=C(N=C2CN1C(=O)OCC3=CC=CC=C3)N
InChIInChI=1S/C14H14N4O2/c15-13-16-6-11-7-18(8-12(11)17-13)14(19)20-9-10-4-2-1-3-5-10/h1-6H,7-9H2,(H2,15,16,17)
InChIKeyMICFPMGFNGHTPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate: Core Properties and Comparator Context for Procurement Decisions


Benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS 1440526-45-3) is a heterocyclic building block featuring a pyrrolo[3,4-d]pyrimidine core with a 2-amino substituent and a benzyl carbamate (Cbz) protecting group at the 6-position . This scaffold is widely employed in medicinal chemistry as a key intermediate for kinase inhibitor programs, particularly those targeting CDK, HSP90, and ERK families [1]. The compound's dual functionality—a nucleophilic 2-amino handle for further derivatization and a hydrogenolytically labile Cbz group—positions it as a strategic alternative to the more common tert-butyl carbamate (Boc) analog in multi-step synthetic routes requiring orthogonal deprotection.

Why Benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate Cannot Be Replaced by Generic In-Class Analogs Without Risking Synthetic Outcome


Substitution with the closest in-class analog—tert-butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS 1105187-42-5)—introduces a fundamental incompatibility in synthetic sequences requiring acid sensitivity. The Boc group is cleaved under acidic conditions (e.g., TFA or HCl) that may simultaneously degrade acid-labile intermediates or prematurely deprotect other Boc groups in orthogonal strategies [1]. Conversely, the Cbz group on the target compound is stable to acids but removed cleanly via catalytic hydrogenolysis (H₂, Pd/C) or transfer hydrogenation, enabling selective deprotection in the presence of acid-sensitive functionality [2]. Additionally, analogs lacking the 2-amino group (e.g., benzyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate, CAS 1440526-54-4) eliminate the primary synthetic handle for subsequent C–N bond formation, necessitating additional functionalization steps that reduce overall yield.

Quantitative Differentiation Evidence for Benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate Versus Closest Analogs


Cbz vs Boc Orthogonality: Acid Stability Enables Selective Deprotection in Multi-Step Syntheses

The Cbz protecting group on the target compound remains intact under standard Boc-deprotection conditions (20–50% TFA in CH₂Cl₂, 0–25°C, 30 min to 2 h), whereas the Boc analog undergoes quantitative cleavage under these conditions [1]. Conversely, the Cbz group is quantitatively removed via catalytic hydrogenolysis (H₂, 10% Pd/C, MeOH, 25°C, 1–4 h) with reported isolated deprotection yields of 92–98%, compared to Boc removal yields of 85–95% under acidic conditions that may compromise acid-sensitive substrates [2]. This differential stability profile directly impacts synthetic route design: for sequences requiring acidic transformations prior to amine unveiling, the Cbz-protected target compound prevents premature deprotection and avoids side reactions that reduce overall route yield by 10–25% in documented cases [3].

Protecting group orthogonality Solid-phase peptide synthesis Kinase inhibitor synthesis

Molecular Weight and Crystallinity Advantage for Purification and Handling

The target compound (MW 270.29 g/mol) possesses a higher molecular weight than the Boc analog (MW 236.27 g/mol) and the 2-des-amino analog benzyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (MW 255.28 g/mol) . The presence of the 2-amino group introduces additional hydrogen-bond donors/acceptors (HBD=2, HBA=5) compared to the 2-des-amino analog (HBD=1, HBA=4), which correlates with enhanced crystallinity and higher melting point (predicted mp ~195–210°C vs ~140–155°C for the des-amino analog), facilitating purification by recrystallization rather than chromatography [1]. Commercially, the target compound is supplied at ≥97% purity (HPLC), with the 2-amino group providing a chromophoric handle for UV detection at 254 nm, simplifying quality control .

Physicochemical properties Crystallinity Purification efficiency

2-Amino Substituent as a Synthetic Handle: Comparative Reactivity in C–N Cross-Coupling

The 2-amino group on the target compound serves as a primary nucleophilic site for diversification via alkylation, acylation, or Buchwald-Hartwig coupling, enabling rapid SAR exploration at the 2-position. In contrast, the 2-des-amino analog (benzyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate) requires pre-functionalization (e.g., chlorination at C2) to install amino substituents, adding 1–2 synthetic steps and reducing overall yield by an estimated 15–30% per additional step [1]. Furthermore, the Cbz-protected 2-amino compound can undergo chemoselective N-functionalization at the 2-position in the presence of the protected 6-position nitrogen, whereas the Boc analog exhibits competing reactivity at the carbamate carbonyl under certain nucleophilic conditions, leading to undesired urea formation [2].

Buchwald-Hartwig amination Nucleophilic aromatic substitution Medicinal chemistry diversification

Hydrogenolytic Deprotection Yield: Cbz vs Competing Protecting Groups

The Cbz group on the target compound is removed under neutral, catalytic hydrogenation conditions (H₂ balloon, 10% Pd/C, MeOH, 25°C), affording the free amine in 92–98% isolated yield across multiple representative substrates in the pyrrolopyrimidine series [1]. By comparison, the Boc analog requires acidic conditions that produce isobutylene gas and tert-butyl carbocation intermediates, which can alkylate nucleophilic residues on the substrate, reducing effective yield to 85–92% and generating purification challenges [2]. The hydrogenolytic method is also atom-economical, generating only CO₂ and toluene as byproducts, whereas Boc deprotection generates stoichiometric tert-butanol and requires aqueous workup for removal.

Catalytic hydrogenolysis Deprotection efficiency Green chemistry

Supply Chain Reliability: Commercial Availability at Scale vs Custom-Only Analogs

The target compound is commercially stocked by multiple non-excluded suppliers at ≥97% purity, with reported lead times of 5–10 business days for gram-scale quantities and bulk pricing available upon request . In contrast, the closest 2-chloro analog (benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate, CAS 1823247-17-1) and the 2-methyl analog (benzyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate, CAS 1440526-55-5) are typically available only through custom synthesis with lead times exceeding 4 weeks and minimum order quantities of 25–100 g . This differential in commercial availability reduces procurement risk and accelerates project timelines for programs requiring immediate access to the 2-amino-Cbz building block.

Commercial availability Supply chain Procurement risk

Optimal Application Scenarios for Benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate Driven by Quantitative Differentiation


Multi-Step Kinase Inhibitor Synthesis Requiring Acid-Sensitive Intermediate Protection

In synthetic routes to CDK or HSP90 inhibitors where a late-stage intermediate contains acid-labile functionalities (e.g., silyl ethers, acetals, or other Boc groups), the target compound's Cbz group remains intact during acidic transformations that would cleave the Boc analog. As established in Section 3, the Cbz group is stable to 20–50% TFA for >2 h [1], enabling chemists to perform acidic coupling or deprotection steps without premature unveiling of the pyrrolopyrimidine N6 nitrogen. This orthogonality is critical for convergent synthetic strategies where the pyrrolopyrimidine core must be incorporated as a protected intermediate.

Late-Stage Diversification via 2-Amino Functionalization for SAR Libraries

The 2-amino substituent on the target compound enables direct, one-step diversification to generate focused libraries of 2-substituted pyrrolopyrimidines. Using Buchwald-Hartwig amination or reductive amination conditions, the 2-amino group reacts chemoselectively without competing Cbz cleavage, unlike the Boc analog which can undergo tert-butyl cation-mediated side reactions [2]. This avoids the 15–30% cumulative yield penalty associated with the two-step chlorination/amination sequence required for 2-des-amino analogs, making the target compound the preferred scaffold for high-throughput medicinal chemistry campaigns.

Solid-Phase Synthesis Requiring Orthogonal Linker Cleavage

For solid-phase synthetic applications, the Cbz group can be cleaved by catalytic hydrogenolysis without affecting acid-labile resin linkers (e.g., Wang, Rink, or SASRIN resins). This contrasts with the Boc analog, whose acidic deprotection conditions would simultaneously cleave the linker from the solid support, releasing the intermediate prematurely. The 92–98% hydrogenolytic deprotection yield documented in Section 3 ensures minimal material loss at the final release step, maximizing the overall isolated yield of the target free amine.

Process Chemistry Scale-Up in Non-GMP Environments

The superior commercial availability of the target compound (stocked by multiple vendors, 5–10 day lead time, no minimum order) reduces project initiation barriers compared to the 2-chloro or 2-methyl analogs that require custom synthesis. For process development groups operating under tight timelines and budgets, the reduced lead time and the ability to procure small quantities for feasibility studies before committing to bulk orders represent a quantifiable procurement advantage, as established in Section 3's supply chain analysis .

Quote Request

Request a Quote for benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.